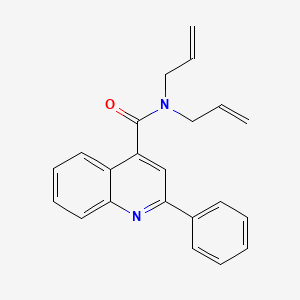![molecular formula C19H21N3O2 B5563291 N-(3-hydroxy-3-phenylpropyl)-N,2-dimethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5563291.png)
N-(3-hydroxy-3-phenylpropyl)-N,2-dimethylimidazo[1,2-a]pyridine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,2-a]pyridine derivatives represent a fascinating class of compounds known for their diverse pharmacological activities. The compound , due to its complex structure, is anticipated to exhibit unique chemical and physical properties. Its synthesis, molecular structure, chemical reactions, and properties are of particular interest for further exploration in various scientific fields.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multi-step reactions, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions. For example, a specific derivative, 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, was synthesized using these methods, confirming the structure through FT-IR, 1H NMR, 13C NMR spectroscopy, and MS, alongside single crystal X-ray diffraction for detailed structural analysis (Qin et al., 2019).
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives, as confirmed through techniques like X-ray diffraction, often reveals intricate details about their conformation and arrangement. Density Functional Theory (DFT) studies further elucidate the electronic structure, helping to understand the physicochemical properties of these compounds (Qin et al., 2019).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridine derivatives undergo various chemical reactions, contributing to their broad utility. Their reactivity, including interactions with other chemical entities, forms the basis for their application in synthesizing new chemical entities with potential biological activities. These reactions are pivotal for exploring their use in drug development and other areas of chemistry.
Physical Properties Analysis
The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different scientific domains. The crystalline structure, determined through X-ray diffraction, alongside DFT calculations, provides insights into their stability and reactivity (Qin et al., 2019).
科学的研究の応用
Antituberculosis Activity
A significant area of application for imidazo[1,2-a]pyridine derivatives is in the development of antituberculosis (anti-TB) agents. Several studies have synthesized and evaluated the efficacy of these compounds against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. For instance, Moraski et al. (2011) synthesized a set of imidazo[1,2-a]pyridine-3-carboxamides demonstrating potent activity against multi- and extensive drug-resistant tuberculosis strains, highlighting their potential as new anti-TB agents with excellent selective potency and encouraging pharmacokinetics (Moraski et al., 2011). Similarly, Wu et al. (2016) identified imidazo[1,2-a]pyridine carboxamides with excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains, underscoring the potential of structural modifications in enhancing antitubercular efficacy (Wu et al., 2016).
Anticancer and Anti-5-Lipoxygenase Agents
Rahmouni et al. (2016) explored the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. The study highlighted the structure-activity relationship, showcasing the therapeutic potential of these derivatives in cancer treatment and inflammation control (Rahmouni et al., 2016).
Antioxidant, Antitumor, and Antimicrobial Activities
The exploration of pyrazolopyridine derivatives for their antioxidant, antitumor, and antimicrobial activities is another significant application. El‐Borai et al. (2013) reported on the synthesis of pyrazolopyridine derivatives demonstrating high antioxidant activity and significant antitumor activity against liver and breast cell lines, as well as antibacterial and antifungal activities (El‐Borai et al., 2013).
Antiprotozoal Agents
Imidazo[1,2-a]pyridine derivatives have also been investigated for their antiprotozoal properties. Ismail et al. (2004) synthesized dicationic imidazo[1,2-a]pyridines exhibiting potent in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, presenting a new direction for the development of treatments for protozoal infections (Ismail et al., 2004).
Synthesis of Novel Heterocyclic Compounds
Flefel et al. (2018) highlighted the synthesis, molecular docking, and in vitro screening of new triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, showcasing their antimicrobial and antioxidant activities. The study demonstrates the versatility of pyridine-based compounds in generating novel therapeutic agents with diverse biological activities (Flefel et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-N,2-dimethylimidazo[1,2-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-12-22-13-16(8-9-18(22)20-14)19(24)21(2)11-10-17(23)15-6-4-3-5-7-15/h3-9,12-13,17,23H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSOSJBHSQCGMTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)C(=O)N(C)CCC(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-phenylpropyl)-N,2-dimethylimidazo[1,2-a]pyridine-6-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[(3,5-dihydroxybenzoyl)amino]benzoate](/img/structure/B5563210.png)
![rel-(4aS,7aR)-1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-pyrimidinyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B5563213.png)
![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5563230.png)
![6-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]carbonyl}-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5563245.png)
![N-(3-chloro-4-methoxyphenyl)-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B5563252.png)
![2-{3-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5563261.png)
![[(3aS*,10aS*)-2-(2-ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5563265.png)
![3-(2-phenoxyethyl)-8-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5563274.png)
![(3R*,4R*)-3-cyclopropyl-1-[(2-ethoxyphenyl)acetyl]-4-methyl-3-pyrrolidinol](/img/structure/B5563278.png)
![N-(1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5563280.png)
![N~3~-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5563284.png)
![2-[(2-chlorobenzyl)thio]-1-methyl-1H-benzimidazole](/img/structure/B5563292.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-naphthamide](/img/structure/B5563297.png)
